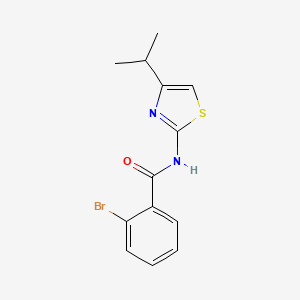
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide typically involves the reaction of 2-bromoaniline with 4-isopropylthiazole-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature for several hours.
Chemical Reactions Analysis
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects . For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
2-Bromo-5-methoxy-N-(4-aryl-1,3-thiazol-2-yl)benzohydrazide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.
N-(thiazol-2-yl)benzenesulfonamides: These compounds combine thiazole and sulfonamide moieties and show potent antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H13BrN2OS |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-bromo-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-8(2)11-7-18-13(15-11)16-12(17)9-5-3-4-6-10(9)14/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
RCPMTDNZRXCLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















